molecular formula C24H24N2O7S B2480147 (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 1321943-09-2

(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate

Katalognummer: B2480147
CAS-Nummer: 1321943-09-2
Molekulargewicht: 484.52
InChI-Schlüssel: UXLXAKKHHXFAIB-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a sophisticated synthetic compound designed for advanced chemical and biological research. Its molecular architecture integrates multiple pharmacologically active motifs, making it a valuable chemical intermediate for researchers in medicinal chemistry and agrochemistry. The compound features a 4,6-dimethylpyrimidin-2-ylthio moiety, a structure known to be a key component in sulfonylurea herbicides and various sulfonamide-based pharmaceutical agents . This pyrimidine derivative is recognized for its role as a synthetic precursor in the development of bioactive molecules . The molecular structure is completed by a 3,4,5-trimethoxyphenyl group linked via an acrylate ester to a 4-oxo-4H-pyran ring, a combination that suggests potential for multi-target biological activity. The presence of the trimethoxyphenyl group, a common feature in tubulin polymerization inhibitors, alongside the pyrimidine and pyran systems, indicates that this compound is a promising candidate for investigating new anticancer and antiparasitic agents . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a standard in bioactivity screening assays. Its structure is engineered to interact with various enzymatic targets, potentially offering avenues for the development of kinase inhibitors or antimicrobial agents . This product is provided for research purposes exclusively. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material using appropriate laboratory safety protocols, including personal protective equipment, and should consult the safety data sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7S/c1-14-8-15(2)26-24(25-14)34-13-17-11-18(27)21(12-32-17)33-22(28)7-6-16-9-19(29-3)23(31-5)20(10-16)30-4/h6-12H,13H2,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLXAKKHHXFAIB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H24N2O7SC_{24}H_{24}N_{2}O_{7}S, with a molecular weight of 484.5 g/mol. Its structural components include a pyrimidine moiety and a pyran derivative, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24H24N2O7S
Molecular Weight484.5 g/mol
CAS Number1321943-09-2

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are often attributed to the presence of multiple functional groups capable of scavenging free radicals and reducing oxidative stress in biological systems.

Anticancer Properties

Several studies have suggested that compounds containing pyran and pyrimidine derivatives can inhibit cancer cell proliferation. For instance, a related compound was found to be effective against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

The proposed mechanism through which this compound exerts its effects includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
  • Gene Expression Modulation : The compound could alter the expression levels of genes involved in apoptosis and cell cycle regulation.

Case Studies

  • Cardiovascular Research : A study evaluated the effects of similar compounds on cardiovascular health by examining their role as antagonists of the apelin receptor (APJ). The results showed that these compounds could significantly affect cardiovascular homeostasis and energy metabolism .
  • Anticancer Studies : In vitro studies demonstrated that related pyran derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a therapeutic agent in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Key Structural Differences :

  • Core Structure : Thiazolopyrimidine fused ring system vs. the target compound’s pyran-pyrimidine linkage.
  • Substituents : The compared compound has a 2,4,6-trimethoxybenzylidene group, while the target compound features a 3,4,5-trimethoxyphenyl acrylate ester.
  • Conformation : The thiazolopyrimidine adopts a flattened boat conformation with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings . The pyran ring in the target compound may exhibit different planarity due to the absence of fused rings.

Synthesis : Synthesized via refluxing with chloroacetic acid, sodium acetate, and 2,4,6-trimethoxybenzaldehyde (78% yield) . The target compound’s synthesis likely involves similar esterification and thioether formation steps.

Pharmacological Relevance: Pyrimidine derivatives are known for diverse bioactivities, including kinase inhibition and tubulin binding.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Key Structural Differences :

  • Substituents : A thietan-3-yloxy group replaces the pyran and trimethoxyphenyl groups in the target compound.
  • Reactivity : The thioether and ester groups in both compounds may influence hydrolysis rates and metabolic stability .

Synthesis : Prepared via interaction of ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate with 2-chloromethylthiirane . This highlights the versatility of pyrimidine cores in accommodating diverse substituents.

Zygocaperoside and Isorhamnetin-3-O-glycoside

Key Structural Differences :

  • These flavonoid glycosides lack the pyrimidine and acrylate ester motifs but share methoxy groups.
  • Bioactivity : Demonstrated antioxidant and anti-inflammatory properties, contrasting with the target compound’s hypothesized anticancer focus .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Bioactivity Hypothesis Synthesis Yield
Target Compound ~478.5* Pyran-pyrimidine 3,4,5-trimethoxyphenyl, thioether Anticancer, anti-inflammatory Not reported
Ethyl 7-methyl-3-oxo... [] 494.55 Thiazolopyrimidine 2,4,6-trimethoxybenzylidene, phenyl Kinase inhibition 78%
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate [] Not reported Pyrimidine-thietan Thietan-3-yloxy, methyl Synthetic intermediate Not reported

*Calculated based on molecular formula.

Key Research Findings

  • Structural Flexibility : Pyrimidine derivatives tolerate varied substituents (e.g., thioethers, benzylidenes), enabling tailored pharmacokinetic profiles .
  • Trimethoxyphenyl Role : The 3,4,5-trimethoxy group in the target compound may enhance tubulin binding, akin to combretastatin analogs .
  • Conformational Impact : The flattened boat conformation in thiazolopyrimidine derivatives optimizes intermolecular interactions (e.g., C–H···O hydrogen bonds) . The pyran ring’s planarity in the target compound could alter binding modes.

Q & A

Q. What are the optimal synthetic routes for (E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous pyrimidine derivatives (e.g., ) suggests multi-step protocols involving:

Thioether formation : Reacting a pyrimidine thiol with a halogenated intermediate (e.g., bromomethyl-pyranone) under basic conditions (e.g., NaH in DMF, 0–5°C) to form the (thio)methyl bridge.

Acrylate coupling : A Mitsunobu or Wittig reaction to introduce the 3-(3,4,5-trimethoxyphenyl)acrylate moiety, ensuring stereochemical control for the E-isomer .
Optimization requires monitoring by HPLC or TLC to adjust reaction time (typically 8–24 hours) and solvent polarity (e.g., THF vs. DCM). Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm substituent positions (e.g., pyrimidine methyl groups at δ 2.3–2.5 ppm, acrylate doublet at δ 6.2–6.5 ppm) and E-stereochemistry (J = 16 Hz for trans coupling) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray crystallography : For absolute configuration determination, as demonstrated for related pyrimidine derivatives (e.g., ) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what structural analogs inform its target selectivity?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets such as tubulin (due to the trimethoxyphenyl group’s similarity to combretastatin analogs) or kinases (pyrimidine core interactions). Compare results with analogs in (e.g., thieno[2,3-d]pyrimidines showing anticancer activity) .
  • QSAR studies : Correlate substituent effects (e.g., methyl vs. ethyl on pyrimidine) with bioactivity data from structurally related compounds in .

Q. What strategies resolve contradictions in reported synthetic yields or biological data for similar compounds?

  • Methodological Answer :
  • Reaction reproducibility : Test variables like solvent purity (e.g., anhydrous DMF vs. technical grade) or catalyst batch (e.g., Pd sources in coupling steps) .
  • Bioassay standardization : Compare cytotoxicity data (e.g., IC₅₀ values) using consistent cell lines (e.g., MCF-7 vs. HeLa) and controls (e.g., doxorubicin) to mitigate variability .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Methodological Answer :
  • Hydrolytic stability : Perform accelerated degradation studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. The 4-oxo-pyran and ester groups may be susceptible to hydrolysis, requiring prodrug strategies (e.g., tert-butyl ester protection) .
  • Metabolic profiling : Use liver microsome assays to identify CYP450-mediated oxidation hotspots (e.g., demethylation of trimethoxyphenyl groups) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.